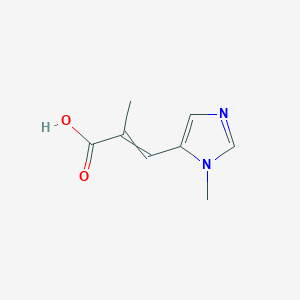

2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid

Description

2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid is a substituted acrylic acid derivative featuring a methyl-substituted imidazole ring at the β-position. The compound’s structure combines a conjugated α,β-unsaturated carboxylic acid moiety with a 1-methyl-1H-imidazol-5-yl group, which may confer unique electronic and steric properties. Such structural motifs are common in bioactive molecules, particularly in pharmaceuticals targeting enzymes or receptors where imidazole rings participate in hydrogen bonding or metal coordination .

Properties

CAS No. |

773114-32-2 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-methyl-3-(3-methylimidazol-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)3-7-4-9-5-10(7)2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

OASSUDRXFIZFFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CN=CN1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Imidazole-4-formaldehyde Intermediate

A recent patented industrial method focuses on preparing related imidazole derivatives, which can be adapted for 2-methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid synthesis. The key steps are:

Step 1: Preparation of 2-methylimidazole-4-formaldehyde by reacting 2-bromopropionaldehyde with acetamidine hydrochloride. This reaction avoids generation of strong acid gases and produces stable intermediates with a yield of approximately 53% based on 2-bromopropionaldehyde, making it suitable for industrial scale.

Step 2: Alkylation of the imidazole ring nitrogen by reacting the 2-methylimidazole-4-formaldehyde with an alkyl halide such as bromobenzyl or methyl iodide to introduce the methyl substituent on the nitrogen.

Step 3: Condensation of the resulting N-methylimidazole-4-formaldehyde with diethyl succinate or similar esters under basic conditions (e.g., sodium tert-butoxide) in a solvent like ethanol, followed by heating at 50-60°C. This step forms the propenoic acid moiety after hydrolysis and acidification.

Step 4: Isolation and purification of the final product by solvent extraction, pH adjustment, and recrystallization yield a pale yellow solid with high purity (HPLC purity ~99.1%) and good yield (~74.4%).

Table 1: Key Reaction Conditions and Yields

| Step | Reaction | Reagents/Solvents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | 2-bromopropionaldehyde + acetamidine hydrochloride | Dichloromethane, THF, acetone, butanone | Room temp, stable intermediates | 53 | Not specified |

| 2 | Alkylation with methyl bromide or similar | Solvent: THF, DMF | Mild heating | Not specified | Not specified |

| 3 | Condensation with diethyl succinate | Ethanol + sodium tert-butoxide | 50-60°C, 1-3 hours | 74.4 | 99.1 |

| 4 | Workup and purification | Dichloromethane, water, acetic acid | pH 4-5, cooling, filtration | - | - |

Alternative Synthetic Approaches

While direct literature on this exact compound is limited, related imidazole-propenoic acid derivatives have been synthesized via:

Knoevenagel Condensation: Condensation of methyl-substituted imidazole aldehydes with malonic acid derivatives or esters in the presence of bases such as piperidine or sodium ethoxide, often in solvents like ethanol or toluene. This method allows formation of the α,β-unsaturated carboxylic acid moiety.

Cross-Coupling and Alkylation: Starting from 2-methylimidazole, selective alkylation at the 5-position with haloalkenes followed by oxidation or hydrolysis steps to introduce the carboxylic acid functionality.

Use of Protected Intermediates: Protecting groups on the imidazole nitrogen or carboxyl groups to improve selectivity and yield, followed by deprotection in final steps.

Analytical Characterization

The synthesized compound is typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the imidazole ring substitution pattern and the presence of the propenoic acid moiety. Chemical shifts around 9.6 ppm (singlet) and 7.8 ppm (singlet) are consistent with imidazole protons.

High-Performance Liquid Chromatography (HPLC): Used to assess purity, with values exceeding 99% indicating successful synthesis and purification.

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with the target molecule.

Research Discoveries and Improvements

The industrial preparation method described in patent CN116751167A demonstrates a safer, more environmentally friendly approach by avoiding hazardous reagents such as n-butyllithium or triflic acid, which are problematic at scale.

The process yields stable intermediates and avoids generation of corrosive gases, improving safety and cost-effectiveness.

The use of sodium tert-butoxide as a strong base in ethanol at moderate temperatures (50-60°C) provides good conversion and high purity product.

Optimization of solvent systems and reaction times can further improve yields and reduce impurities.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Imidazole-4-formaldehyde route | 2-bromopropionaldehyde, acetamidine hydrochloride, diethyl succinate, sodium tert-butoxide | Ethanol, dichloromethane, THF | 50-60°C, 1-3 h | 53-74 | Industrially viable, avoids hazardous reagents |

| Knoevenagel condensation | Imidazole aldehyde, malonic acid derivatives, base (piperidine, NaOEt) | Ethanol, toluene | Reflux, base catalysis | Moderate | Classical method, requires careful pH control |

| Cross-coupling/alkylation | 2-methylimidazole, haloalkenes, oxidants | DMF, DMSO | Various, often low temp | Variable | More complex, less documented for this compound |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the imidazole ring or the prop-2-enoic acid group.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups .

Scientific Research Applications

2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s imidazole ring is a key structural component in many biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. The specific pathways involved depend on the compound’s structure and the context in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituents and ring systems:

Key Observations:

- Imidazole vs. Benzoimidazole: Compound 14b (benzoimidazole) exhibits higher molecular weight and melting point compared to the target compound, likely due to increased aromaticity and strong electron-withdrawing groups (NO₂, CF₃) enhancing crystal lattice stability .

- Bioisosteric Replacements : Compounds 9 and RNH-6270 replace the carboxylic acid with a tetrazole group, a common strategy to improve metabolic stability and modulate acidity in drug design .

- Stereoelectronic Effects: The α-methyl group in the target compound may reduce rotational freedom and increase hydrophobicity compared to the unmethylated analog (2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid .

Physicochemical Properties

- Acidity : The α,β-unsaturated carboxylic acid in the target compound is expected to have a lower pKa (~3–4) compared to tetrazole-containing analogs (pKa ~4–5) due to resonance stabilization of the conjugate base.

- Lipophilicity: The methyl groups on the imidazole and prop-2-enoic acid in the target compound likely enhance lipophilicity (calculated logP ~1.2) relative to 14b (logP ~2.5, due to CF₃ and NO₂ groups) and 9 (logP ~3.8, chlorotrityl group) .

Biological Activity

2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid, also known as a derivative of prop-2-enoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- CAS Number : 773114-32-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with acrylic acid or its derivatives under controlled conditions. The efficiency of this synthesis can vary based on the reaction conditions and the purity of reagents used.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of cancer cells, such as A549 lung adenocarcinoma cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | A549 |

| Compound B | 15 | A549 |

| This compound | TBD | TBD |

The exact IC50 values for this compound are still being determined, but preliminary results suggest it may have comparable efficacy to established chemotherapeutics.

Antimicrobial Activity

In addition to anticancer effects, compounds with similar structures have demonstrated antimicrobial activity against various pathogens, including multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are critical for evaluating their effectiveness.

These findings suggest that modifications in the imidazole ring can enhance antimicrobial properties, making it a candidate for further development in antibiotic therapies.

Case Studies

A recent study focused on the biological evaluation of imidazole derivatives, including this compound. The study utilized various assays to assess cell viability and cytotoxicity:

- MTT Assay : Used to determine cell viability in the presence of the compound.

- Cytotoxicity Assays : Evaluated effects on both cancerous and non-cancerous cell lines to assess selectivity.

Results indicated that while some derivatives exhibited potent anticancer activity, they also showed cytotoxic effects on non-cancerous cells, which is a common challenge in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid, and what challenges arise during its synthesis?

- Methodological Answer : Synthesis often involves coupling imidazole derivatives with α,β-unsaturated carboxylic acid precursors. For example, analogous compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid are synthesized via nucleophilic substitution between bromopropanoic acid and methimazole derivatives under controlled conditions (e.g., using polar solvents like DMF and temperatures around 60–80°C). Challenges include regioselectivity (e.g., undesired substitution at N-3 instead of S-2 in imidazole rings) and purification due to byproduct formation. Optimized protocols employ stoichiometric adjustments and catalyst screening to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (FTIR) spectroscopy are essential. For NMR, focus on:

- ¹H-NMR : Peaks for the methyl group on the imidazole ring (δ ~3.6–3.8 ppm) and the prop-2-enoic acid protons (δ ~6.2–7.0 ppm for vinyl protons).

- ¹³C-NMR : Carboxylic acid carbonyl (δ ~170–175 ppm) and imidazole carbons (δ ~120–140 ppm).

FTIR should confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 90 K). SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule crystallography. Key parameters include R-factor convergence (<5%) and validation via CCDC deposition .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data for imidazole derivatives be resolved, particularly regarding bond-length anomalies?

- Methodological Answer : Discrepancies often arise from thermal motion or disorder. Use:

- Multi-conformer models to account for dynamic groups.

- Hirshfeld surface analysis to validate intermolecular interactions.

- Twinned refinement (via SHELXL) for crystals with rotational pseudosymmetry. Cross-validation with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) resolves electronic vs. steric effects on bond lengths .

Q. What strategies optimize regioselectivity in imidazole functionalization during synthesis?

- Methodological Answer : To favor substitution at specific positions (e.g., S-2 over N-3 in methimazole derivatives):

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions.

Evidence from analogous syntheses shows >70% yield improvements using these adjustments .

Q. How do structural modifications to the imidazole ring influence the compound’s bioactivity or stability?

- Methodological Answer : Substituent effects are studied via:

- Structure-Activity Relationship (SAR) assays : Compare derivatives with varying alkyl/aryl groups (e.g., methyl vs. ethyl at the N-1 position).

- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitor hydrolytic stability of the prop-2-enoic acid moiety.

- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target enzymes (e.g., histidine decarboxylase). Data indicate that methyl groups enhance metabolic stability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.